[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
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Overview
Description
UDP-D-apiose is a UDP-sugar having D-apiose as the sugar portion. It is a conjugate acid of an UDP-D-apiose(2-).
Scientific Research Applications
Design and Synthesis of Novel Compounds :
- The synthesis of dinucleotide analogs related to this compound has been explored, demonstrating the use of phenyldichlorophosphate as a coupling reagent. Such syntheses contribute to the development of novel compounds with potential applications in various fields, including medicinal chemistry and biochemistry (Valiyev, Abbasov, Liu, & Tsai, 2010).
Molecular Interactions and Stability Studies :
- Studies on the molecular interaction between human serum albumin (HSA) and synthesized uridine derivatives of this compound revealed insights into drug binding and transport mechanisms. The study also explored the cytotoxicity and anti-inflammatory properties of these compounds, contributing to the development of new drugs based on uridine derivatives (Dubey, Madana, Kallubai, Sarkar, & Subramanyam, 2020).
Development of Biocompatible Coatings :
- Research on biocompatible coatings has utilized this compound for surface affinities toward various nanoparticles, demonstrating its potential as a biocompatible material. Such studies are significant in the field of nanotechnology and materials science, particularly for medical applications (Santillán-Urquiza et al., 2015).
Polymer Chemistry and Functionalization :
- The compound has been used in the development of multifunctional poly(phosphoester)s with orthogonal protective groups. This research is important in the field of polymer chemistry, where functionalization of polymers can lead to materials with specific properties and applications (Müller, Steinbach, & Wurm, 2015).
Analytical Chemistry and Pharmacokinetics :
- In analytical chemistry, methods have been developed for the quantification of this compound and its metabolites in biological samples. Such methods are crucial for pharmacokinetic studies and drug monitoring (Jia et al., 2016).
properties
Product Name |
[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
---|---|
Molecular Formula |
C14H22N2O16P2 |
Molecular Weight |
536.28 g/mol |
IUPAC Name |
[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-4-14(23)5-28-12(10(14)21)31-34(26,27)32-33(24,25)29-3-6-8(19)9(20)11(30-6)16-2-1-7(18)15-13(16)22/h1-2,6,8-12,17,19-21,23H,3-5H2,(H,24,25)(H,26,27)(H,15,18,22)/t6-,8-,9-,10+,11-,12?,14-/m1/s1 |
InChI Key |
SYVORCSTSYHSPN-NJYNAKMISA-N |
Isomeric SMILES |
C1[C@@]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)(CO)O |
Canonical SMILES |
C1C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)(CO)O |
synonyms |
UDP-apiose UDP-D-apiose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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